![molecular formula C18H13ClN2O2 B4987750 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4987750.png)
4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione
Overview
Description
4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, also known as chalcone derivative, is a compound that has been widely used in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
- The molecule has been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectra. These analyses provide insights into the molecule's structure and properties, important for various research applications (Viji et al., 2020).
Molecular Docking and Biological Activity Studies
- Molecular docking studies have been conducted to understand the molecule's interactions with different proteins, which is crucial for biological research. The molecule exhibits antimicrobial activity, particularly antifungal and antibacterial effects, highlighting its potential in biomedical research (Viji et al., 2020).
Structural and Molecular Characterization
- Research on molecular structure, spectroscopic data, and vibrational analysis using density functional theory (DFT) provides valuable information for understanding the molecule's behavior in various environments. This is essential for applications in materials science and chemical research (Jayasudha et al., 2020).
Antimicrobial and Antifungal Studies
- The compound has been studied for its antimicrobial properties, showing effectiveness against bacteria and fungi. This research is significant for developing new antimicrobial agents and understanding resistance mechanisms (B'Bhatt & Sharma, 2017).
Synthesis of Derivatives and Evaluation
- The synthesis of various derivatives of the compound and their evaluation for biological activities is a key area of research. These studies contribute to the development of new pharmaceuticals and therapeutic agents (Patel et al., 2013).
Computational Studies and Molecular Interaction Analysis
- Computational studies, including HOMO-LUMO analysis and molecular docking, provide insights into the molecule's potential as a biological active compound. These studies are crucial for drug design and understanding molecular interactions (Venil et al., 2021).
properties
IUPAC Name |
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJFICTTKPNCK-XWDZFIQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3Cl)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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